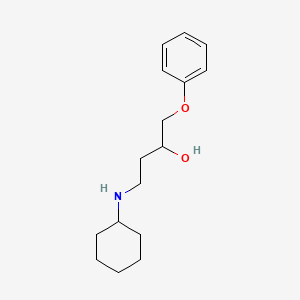
4-(Cyclohexylamino)-1-phenoxy-2-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclohexylamino)-1-phenoxy-2-butanol is an organic compound with the molecular formula C16H25NO2 It is characterized by the presence of a cyclohexylamino group attached to a butanol backbone, with a phenoxy group at the terminal position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylamino)-1-phenoxy-2-butanol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with 1-phenoxy-2-butanone under controlled conditions. The reaction typically requires a catalyst, such as a base, to facilitate the nucleophilic addition of the amine to the carbonyl group of the ketone. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-pressure reactors and advanced catalysts can further enhance the production process. Additionally, purification techniques, such as distillation and recrystallization, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(Cyclohexylamino)-1-phenoxy-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are employed.
Major Products Formed
Oxidation: Formation of cyclohexylamino-1-phenoxy-2-butanone or cyclohexylamino-1-phenoxy-2-butanoic acid.
Reduction: Formation of cyclohexylamino-1-phenoxy-2-butanol or cyclohexylamino-1-phenoxy-2-butane.
Substitution: Formation of various substituted phenoxy derivatives.
科学的研究の応用
4-(Cyclohexylamino)-1-phenoxy-2-butanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Cyclohexylamino)-1-phenoxy-2-butanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Cyclohexylamine: A simpler analog with a cyclohexylamino group but lacking the phenoxy and butanol components.
1-Phenoxy-2-butanol: Contains the phenoxy and butanol components but lacks the cyclohexylamino group.
4-(Cyclohexylamino)-1-butanol: Similar structure but without the phenoxy group.
Uniqueness
4-(Cyclohexylamino)-1-phenoxy-2-butanol is unique due to the combination of the cyclohexylamino, phenoxy, and butanol groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
57281-41-1 |
|---|---|
分子式 |
C16H25NO2 |
分子量 |
263.37 g/mol |
IUPAC名 |
4-(cyclohexylamino)-1-phenoxybutan-2-ol |
InChI |
InChI=1S/C16H25NO2/c18-15(13-19-16-9-5-2-6-10-16)11-12-17-14-7-3-1-4-8-14/h2,5-6,9-10,14-15,17-18H,1,3-4,7-8,11-13H2 |
InChIキー |
NIGXOZVCNZZCFT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NCCC(COC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


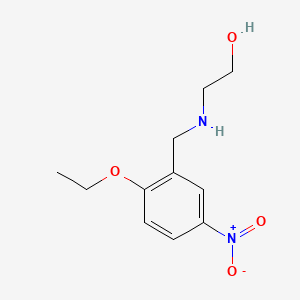

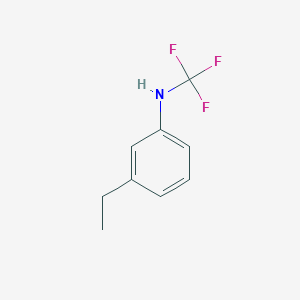

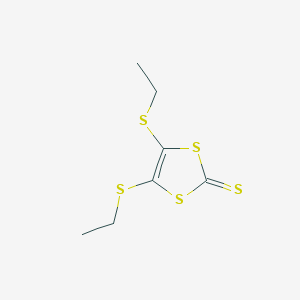

![benzyl 3-amino-2-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13954053.png)
![Diazanium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate](/img/structure/B13954058.png)
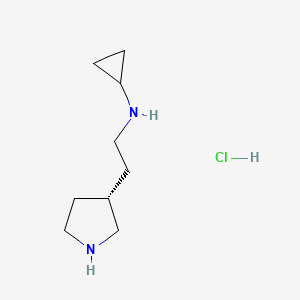
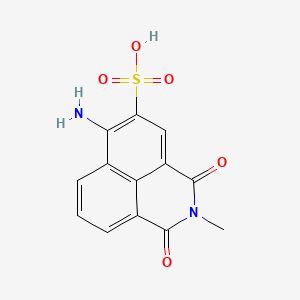

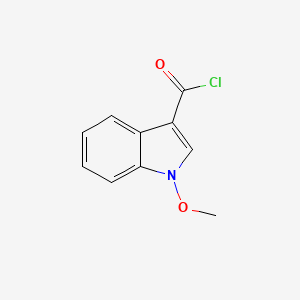
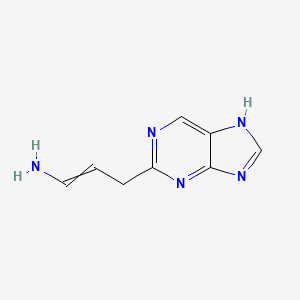
![2-(6-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13954093.png)
